Cas no 83683-82-3 (4-Nitro-1H-pyrrolo[2,3-b]pyridine)

4-Nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound featuring a nitro-substituted pyrrolopyridine core. Its structure combines the reactivity of a nitro group with the versatility of a fused bicyclic system, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits strong electrophilic properties due to the nitro group, facilitating further functionalization through nucleophilic aromatic substitution or reduction to amines. Its rigid scaffold is advantageous in medicinal chemistry for designing bioactive molecules, particularly kinase inhibitors. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly useful for exploring structure-activity relationships in drug discovery.
4-Nitro-1H-pyrrolo[2,3-b]pyridine structure
83683-82-3 structure
Product name:4-Nitro-1H-pyrrolo[2,3-b]pyridine
CAS No:83683-82-3
MF:C7H5N3O2
MW:163.133500814438
MDL:MFCD07778365
CID:709140
PubChem ID:639248

4-Nitro-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-7-azaindole
    • 1H-Pyrrolo[2,3-b] pyridine, 4-nitro-
    • 4-nitro-1H-pyrrolo[2,3-b]pyridine
    • 4-nitro-1H-pyrrolo<2,3-b>pyridine
    • 4-Niro-1H-pyrrolo[2,3-b]pyridine
    • 1H-PYRROLO[2,3-B]PYRIDINE, 4-NITRO-
    • PubChem24132
    • ULDUNXDRDOJMJZ-UHFFFAOYSA-N
    • BCP05409
    • STL557654
    • FCH856902
    • BBL103844
    • PB17435
    • OR301264
    • AB0026917
    • ST1090518
    • AX8058967
    • AM20061530
    • W8673
    • A2
    • 4-Nitro-1H-pyrrolo[2,3-b]pyridine (ACI)
    • AKOS006285898
    • MFCD07778365
    • SCHEMBL1777948
    • DS-12963
    • SY013537
    • 83683-82-3
    • J-515872
    • InChI=1/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9
    • DTXSID00348636
    • CS-B0506
    • 4-Nitro-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD07778365
    • Inchi: 1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9)
    • InChI Key: ULDUNXDRDOJMJZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C2=C(NC=C2)N=CC=1)=O

Computed Properties

  • Exact Mass: 163.03800
  • Monoisotopic Mass: 163.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.5
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.58
  • Refractive Index: 1.74
  • PSA: 74.50000
  • LogP: 1.99430

4-Nitro-1H-pyrrolo[2,3-b]pyridine Security Information

4-Nitro-1H-pyrrolo[2,3-b]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Nitro-1H-pyrrolo[2,3-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM103941-25g
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83683-82-3 95%+
25g
$*** 2023-05-29
eNovation Chemicals LLC
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$550 2024-05-23
eNovation Chemicals LLC
D494668-5G
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eNovation Chemicals LLC
D491136-10G
4-NITRO-1H-PYRROLO[2,3-B]PYRIDINE
83683-82-3 95%
10G
$1200 2022-11-02
eNovation Chemicals LLC
K09138-5g
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83683-82-3 >95%
5g
$1450 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N18620-5g
4-Nitro-1H-pyrrolo[2,3-B]pyridine
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5g
¥1516.0 2021-09-04
eNovation Chemicals LLC
D491136-5g
4-NITRO-1H-PYRROLO[2,3-B]PYRIDINE
83683-82-3 95%
5g
$780 2022-11-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB01211-50G
4-nitro-1H-pyrrolo[2,3-b]pyridine
83683-82-3 97%
50g
¥ 5,643.00 2023-04-13
Enamine
EN300-84469-10.0g
4-nitro-1H-pyrrolo[2,3-b]pyridine
83683-82-3
10.0g
$2111.0 2023-02-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N18620-1g
4-Nitro-1H-pyrrolo[2,3-B]pyridine
83683-82-3
1g
¥336.0 2021-09-04

4-Nitro-1H-pyrrolo[2,3-b]pyridine Production Method

4-Nitro-1H-pyrrolo[2,3-b]pyridine Related Literature

Additional information on 4-Nitro-1H-pyrrolo[2,3-b]pyridine

4-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 83683-82-3): A Comprehensive Guide to Its Properties and Applications

4-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 83683-82-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrogen-containing aromatic compound features a unique pyrrolopyridine backbone with a nitro group substitution, making it a valuable building block for various applications. Researchers particularly value its electron-deficient character and hydrogen bonding capabilities, which contribute to its versatility in molecular design.

The compound's molecular structure consists of a fused bicyclic system containing a pyrrole ring and a pyridine ring, with the nitro group positioned at the 4-position. This specific arrangement gives 4-Nitro-1H-pyrrolo[2,3-b]pyridine distinct electronic properties that are currently being explored in medicinal chemistry applications. Recent studies highlight its potential as a pharmacophore in drug discovery, particularly for targeting specific enzyme systems. The compound's CAS 83683-82-3 serves as a crucial identifier for researchers sourcing this material for their projects.

In the pharmaceutical industry, 4-Nitro-1H-pyrrolo[2,3-b]pyridine derivatives are being investigated for their potential biological activities. The scaffold's ability to participate in hydrogen bonding interactions makes it particularly interesting for designing molecules that can interact with biological targets. Current research focuses on modifying this core structure to develop compounds with improved bioavailability and target specificity. These developments align with growing interest in precision medicine and personalized therapeutics, which are among the most searched topics in pharmaceutical research today.

The synthesis of 4-Nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions starting from commercially available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the current industry focus on sustainable manufacturing processes. Researchers frequently search for optimized synthetic routes to this compound, as evidenced by the numerous queries in scientific databases about its preparation methods and yield improvement strategies.

Beyond pharmaceutical applications, CAS 83683-82-3 finds use in materials science, particularly in the development of organic electronic materials. The compound's conjugated π-system and electron-withdrawing nitro group make it a candidate for creating novel semiconducting materials. This aligns with current market trends toward flexible electronics and organic photovoltaics, areas that generate significant interest among researchers and investors alike.

Analytical characterization of 4-Nitro-1H-pyrrolo[2,3-b]pyridine typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural features, which are critical for research applications. The growing importance of quality control in chemical research has led to increased searches for reliable analytical methods for compounds like CAS 83683-82-3.

The commercial availability of 4-Nitro-1H-pyrrolo[2,3-b]pyridine has expanded in recent years to meet rising research demand. Suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Current market analysis shows growing interest in custom synthesis services for specialized derivatives of this scaffold, reflecting the compound's importance in modern chemical research.

Safety considerations for handling 4-Nitro-1H-pyrrolo[2,3-b]pyridine follow standard laboratory protocols for organic compounds. Researchers frequently search for proper storage conditions and handling procedures, emphasizing the scientific community's commitment to safe research practices. The compound's material safety data is readily available from reputable suppliers, providing essential information for risk assessment.

Future research directions for CAS 83683-82-3 include exploring its potential in catalysis and as a ligand in coordination chemistry. The compound's structural features suggest possible applications in designing novel metal-organic frameworks (MOFs), a rapidly growing field in materials science. These applications correspond with current high-interest research areas that frequently appear in scientific literature searches.

In conclusion, 4-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 83683-82-3) represents a versatile chemical building block with significant potential across multiple scientific disciplines. Its unique structural features and adaptable chemistry continue to inspire innovative applications in both pharmaceutical development and advanced materials. As research progresses, this compound will likely remain an important tool for scientists addressing current challenges in drug discovery and material design.

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